N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a sulfanyl group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methylbenzyl chloride and thiourea under reflux conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its unique structure.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery, particularly as a lead compound for developing new pharmaceuticals.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation. Additionally, the compound’s structure allows it to interact with DNA or RNA, potentially affecting gene expression.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- N-(4-bromophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- N-(4-methylphenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Uniqueness: The presence of the fluorophenyl group in N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This fluorine substitution can also enhance the compound’s binding affinity to biological targets, potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-5-3-4-6-14(13)12-27-20-22-11-17(19(26)24(20)2)18(25)23-16-9-7-15(21)8-10-16/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHPAALKBHYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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